Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate
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Overview
Description
Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a dibenzo[b,d]furan moiety fused with an isoindolinecarboxylate group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzo[b,d]furan core, followed by the introduction of the isoindolinecarboxylate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzo[b,d]furan core but lacks the isoindolinecarboxylate group.
Benzofuran: Contains a simpler furan ring fused with a benzene ring.
Dibenzodioxin: Similar structure but with an additional oxygen atom in the ring system.
Uniqueness
Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H13NO5 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
methyl 2-dibenzofuran-3-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C22H13NO5/c1-27-22(26)12-6-8-16-17(10-12)21(25)23(20(16)24)13-7-9-15-14-4-2-3-5-18(14)28-19(15)11-13/h2-11H,1H3 |
InChI Key |
YAZVXDKXHPZOPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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